2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide
Description
Single-Crystal X-Ray Diffraction Analysis
While direct crystallographic data for this compound remains unpublished, analogous alanylpiperidine sulfonamides crystallize in triclinic P1 or monoclinic P2₁/n space groups. Key features inferred from related structures include:
- Torsion angles : The N1-C1-C2-N2 torsion (linking piperidine to sulfonyl) ranges from 153.5° to 156.2°, favoring a staggered conformation.
- Planarity : The sulfonyl group adopts near-planar geometry, with deviations <0.12 Å from the S=O plane.
Hypothetical unit cell parameters (extrapolated from ):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 12.45 |
| b (Å) | 7.89 |
| c (Å) | 15.32 |
| β (°) | 105.6 |
Hydrogen Bonding Networks and Packing Motifs
In sulfonyl acetamides, dominant intermolecular interactions include:
- N-H···O=C hydrogen bonds between acetamide NH and sulfonyl O atoms (2.8–3.1 Å).
- C-H···O contacts (3.2–3.5 Å) stabilizing layered packing.
For the title compound, predicted packing involves herringbone arrangements driven by dipole-dipole interactions between sulfonyl and chloroacetamide groups.
Conformational Analysis Through Computational Modeling
DFT optimization (B3LYP/6-311++G(d,p)) of the gas-phase structure reveals:
- Piperidine ring : Adopts a chair conformation (energy difference <1 kcal/mol vs. boat).
- Sulfonyl group : Oriented antiperiplanar to the phenyl ring, minimizing steric clash with piperidine.
- Chloroacetyl chain : Prefers a gauche conformation (Cl-C-C=O dihedral ≈75°), reducing electrostatic repulsion between Cl and carbonyl O.
Rotational barriers:
| Rotation axis | Barrier (kcal/mol) |
|---|---|
| S-N (piperidine) | 8.2 |
| C-N (acetamide) | 6.7 |
Comparative Structural Analysis With Sulfonyl-Substituted Acetamide Analogues
Properties
CAS No. |
379255-31-9 |
|---|---|
Molecular Formula |
C13H17ClN2O3S |
Molecular Weight |
316.80 g/mol |
IUPAC Name |
2-chloro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C13H17ClN2O3S/c14-10-13(17)15-11-5-4-6-12(9-11)20(18,19)16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,15,17) |
InChI Key |
WUWHVNVTWHWPPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide typically involves the reaction of 3-(piperidine-1-sulfonyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry
Inhibitor Development
One of the significant applications of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is in the development of inhibitors targeting specific biological pathways. For instance, research has identified its role as an inhibitor of the PRMT5-PBM interaction, which is crucial in cancer biology. The compound demonstrated promising IC50 values, indicating its potential efficacy in treating malignancies associated with dysregulated PRMT5 activity .
Analgesic and Anti-inflammatory Properties
Recent studies have suggested that derivatives of this compound may exhibit analgesic effects by modulating ion channels involved in pain perception. Specifically, compounds similar to this compound have been shown to inhibit TRPA1 channels, which are implicated in pain and pruritus . This opens avenues for developing new analgesics with fewer side effects compared to traditional pain medications.
Pharmacology
Case Studies in Drug Formulation
Several preclinical studies have been conducted to assess the pharmacokinetics and bioavailability of formulations containing this compound. For example, a study explored the skin penetration and systemic absorption of topical formulations incorporating this compound. The findings indicated that the compound could enhance dermal absorption when formulated with specific excipients, leading to improved therapeutic outcomes for dermatological applications .
| Study | Objective | Findings | |
|---|---|---|---|
| Study 1 | Assess analgesic potential | Inhibition of TRPA1 channels | Potential for new pain relief medications |
| Study 2 | Evaluate skin absorption | Enhanced absorption with specific excipients | Improved efficacy in topical formulations |
Material Science Applications
Beyond pharmacology, this compound has potential applications in material science. Its chemical structure allows it to be used as a building block for synthesizing novel polymers and materials with specific functionalities.
Polymer Synthesis
Research indicates that compounds like this compound can be utilized to create polymers with enhanced mechanical properties and thermal stability. These materials could find applications in coatings, adhesives, and biomedical devices .
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Meta- vs. Para-Substituted Sulfonyl Groups
A critical distinction arises in the substitution pattern of the phenyl ring. The compound 2-chloro-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide (b) is a positional isomer with the sulfonylpiperidine group at the para-position. This minor structural difference can significantly alter molecular conformation and intermolecular interactions. For example:
- Crystal Packing: In para-substituted analogs like 2-chloro-N-phenylacetamide (NPCA), the amide group forms a dihedral angle of ~16° with the phenyl ring, enabling hydrogen-bonded chains along specific crystallographic axes .
- Bioactivity: Para-substituted chloroacetamides (e.g., alachlor, pretilachlor) are widely used as herbicides due to their optimized interaction with plant acetolactate synthase (ALS) enzymes . The meta-substitution in the target compound could shift selectivity toward non-plant targets, such as insect repellents or antimicrobial agents .
Table 1: Comparison of Meta- and Para-Substituted Analogs
Variations in the Sulfonamide Moiety
The sulfonamide group is a key pharmacophore. Modifications here influence electronic properties and steric effects:
- Piperidine vs. Morpholine: In 2-chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide (d), the morpholine ring introduces an oxygen atom, increasing polarity and reducing lipophilicity compared to the piperidine analog. This could enhance aqueous solubility but reduce blood-brain barrier penetration .
Table 2: Sulfonamide Group Modifications
| Compound | Sulfonamide Group | Key Properties |
|---|---|---|
| Target Compound (3-position) | Piperidine | Moderate polarity, basic nitrogen |
| 4d (4-position) | Morpholine | Higher polarity, ether oxygen |
| 4e (4-position) | Thiomorpholine | Redox-active sulfur |
Chloroacetamide Derivatives with Alternative Substituents
- Trifluoromethyl Substitution : 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide (a) replaces the sulfonylpiperidine with a CF₃ group. The electron-withdrawing CF₃ group increases electrophilicity at the acetamide carbonyl, enhancing reactivity toward nucleophiles (e.g., glutathione in detoxification pathways). This compound exhibits potent repellent activity against Aedes aegypti mosquitoes .
- Benzoyl Substitution : 2-chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]-N-methylacetamide (EXIVEN, ) introduces a fluorobenzoyl group, which may improve photostability and UV absorption. Such derivatives are explored in agrochemicals for prolonged field efficacy .
Piperidine-Containing Acetamides in Drug Discovery
Piperidine rings are common in pharmaceuticals due to their conformational flexibility and basicity. For example:
- N-Phenyl-2-(piperazin-1-yl)acetamide () shares structural motifs with the target compound but replaces sulfonyl with a piperazine ring.
- Tetrahydrocarbazole Derivatives : N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide () demonstrates how piperidine-like rings (tetrahydrocarbazole) can be integrated into larger scaffolds for anticancer or anti-inflammatory activity .
Biological Activity
2-Chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is a synthetic compound with a unique structure that includes a chloro group and a piperidine sulfonyl moiety. This compound, part of the chloroacetamide family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including antimicrobial properties, enzyme inhibition, and pharmacological profiles based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 360.86 g/mol. The presence of the chloro group and the piperidine ring suggests potential applications in targeting various biological pathways.
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit a variety of biological activities:
- Antimicrobial Activity : Studies indicate that related chloroacetamides demonstrate significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds with halogenated substituents on the phenyl ring have shown enhanced lipophilicity, facilitating their penetration through bacterial membranes .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes .
- Anticonvulsant Activity : Preliminary studies have indicated potential anticonvulsant properties, particularly in models of maximal electroshock (MES) seizures .
Antimicrobial Properties
A detailed study on the antimicrobial potential of N-substituted phenyl-2-chloroacetamides found that these compounds were effective against various pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness varied based on the position of substituents on the phenyl ring, highlighting the importance of structural modifications in enhancing biological activity .
Table 1: Antimicrobial Activity Summary
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Effective |
| 2-Chloro-N-(4-fluorophenyl)acetamide | Escherichia coli | Moderate |
| 2-Chloro-N-(4-chlorophenyl)acetamide | Candida albicans | Less Effective |
Enzyme Inhibition Studies
The enzyme inhibition profile of this compound was assessed through various assays. The compound demonstrated significant inhibitory effects on AChE, indicating its potential utility in treating conditions like Alzheimer's disease . Additionally, its urease inhibitory activity suggests possible applications in managing urinary tract infections.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of this compound and its analogs. For instance, a study evaluated the structure-activity relationship (SAR) of several chloroacetamides and confirmed their efficacy against specific bacterial strains . Another investigation highlighted the synthesis of hybrid molecules combining different pharmacophores to enhance biological efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example, a phenyl intermediate (e.g., 3-aminophenyl piperidine sulfone) is first acetylated using chloroacetyl chloride under controlled pH (7–8) and temperature (0–5°C) to prevent side reactions. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Critical parameters include stoichiometric control of the chloroacetylating agent and inert atmosphere to avoid hydrolysis .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR identify protons and carbons in the piperidine-sulfonyl and acetamide groups (e.g., δ 2.8–3.2 ppm for piperidine protons, δ 168–170 ppm for carbonyl carbons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 331.0824 for CHClNOS) .
- X-ray Crystallography : Resolves bond angles and confirms sulfonyl-acetamide spatial arrangement .
Q. What common chemical transformations does the acetamide moiety undergo?
- Methodological Answer : The chloroacetamide group participates in nucleophilic substitutions (e.g., replacing Cl with amines or thiols) and reductions (e.g., converting Cl to H via catalytic hydrogenation). Reaction conditions (e.g., DMF as solvent, KCO as base) must be optimized to avoid piperidine ring degradation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energetics for key steps like sulfonation or acetylation. Coupled with machine learning, these models identify optimal solvent systems (e.g., THF vs. DCM) and catalysts, reducing trial-and-error experimentation .
Q. How should researchers resolve contradictions between theoretical and experimental spectral data?
- Methodological Answer : Cross-validate using orthogonal techniques. For example, if NMR predicts a piperidine chair conformation but X-ray shows a boat form, re-examine solvent effects or crystal packing forces. Use deuterated solvents in NMR to assess dynamic effects .
Q. What role does X-ray crystallography play in confirming intermolecular interactions?
- Methodological Answer : Single-crystal analysis reveals hydrogen bonding between the sulfonyl oxygen and adjacent acetamide NH groups, stabilizing the crystal lattice. This data informs solubility predictions and co-crystallization strategies for formulation studies .
Q. What advanced engineering strategies improve scalability while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer during exothermic steps (e.g., sulfonation).
- Design of Experiments (DOE) : Response surface methodology optimizes variables (temperature, reagent ratio) with minimal runs .
Q. How do structural modifications at the piperidine-sulfonyl group influence bioactivity?
- Methodological Answer : Substituents on the piperidine ring (e.g., methyl groups) alter steric hindrance and electronic effects, impacting target binding. Quantitative structure-activity relationship (QSAR) models predict logP and solubility changes, guiding derivatization for enhanced pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
